molecular formula C20H18ClN3O3S B2791315 ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 851132-82-6

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2791315
CAS No.: 851132-82-6
M. Wt: 415.89
InChI Key: MEZJBGCXHAPYLD-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features an imidazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The chlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the sulfanylacetyl group. Finally, the benzoate ester is formed through esterification with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antimicrobial agent with a nitroimidazole core.

Uniqueness

ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the chlorophenyl group enhances its hydrophobic interactions, while the sulfanylacetyl group allows for covalent modifications of target proteins.

Properties

IUPAC Name

ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-27-19(26)14-6-8-16(9-7-14)23-18(25)13-28-20-22-10-11-24(20)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZJBGCXHAPYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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